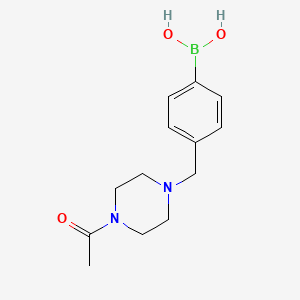

(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13827968

Molecular Formula: C13H19BN2O3

Molecular Weight: 262.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19BN2O3 |

|---|---|

| Molecular Weight | 262.11 g/mol |

| IUPAC Name | [4-[(4-acetylpiperazin-1-yl)methyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C13H19BN2O3/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(5-3-12)14(18)19/h2-5,18-19H,6-10H2,1H3 |

| Standard InChI Key | FTZIWBXKRVOQEF-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)(O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid, delineates its structure:

-

A phenyl ring substituted at the para position with a boronic acid group (-B(OH)₂).

-

A methylpiperazine moiety attached via a methylene (-CH₂-) linker to the phenyl ring’s ortho position relative to the boronic acid.

-

An acetyl group (-COCH₃) functionalizing the piperazine nitrogen, distinguishing it from simpler methylpiperazine analogs .

Table 1: Comparative Molecular Properties of Analogous Boronic Acid Derivatives

The acetyl group introduces increased steric bulk and polarity compared to methyl analogs, potentially enhancing solubility in polar solvents and altering binding affinities in biological systems .

Synthesis and Modification Strategies

Synthetic Pathways

While no explicit synthesis route for (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid is documented, its preparation likely involves:

-

Piperazine Functionalization: Acetylation of 1-methylpiperazine using acetic anhydride or acetyl chloride to yield 4-acetylpiperazine.

-

Mannich Reaction: Condensation of 4-acetylpiperazine with formaldehyde and a para-substituted phenylboronic acid precursor to install the methylene bridge .

-

Boronation: Introduction of the boronic acid group via palladium-catalyzed Miyaura borylation or directed ortho-metalation strategies .

Table 2: Representative Reaction Conditions for Analogous Compounds

Purification and Characterization

-

Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures.

-

Characterization:

Physicochemical Properties

Solubility and Stability

-

Solubility: Expected solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in water at pH >8 due to boronic acid deprotonation .

-

Stability: Susceptible to hydrolysis under acidic conditions; stabilized by pinacol ester protection during storage .

Table 3: Predicted Physicochemical Parameters

| Parameter | Value | Method of Estimation |

|---|---|---|

| LogP | 0.8–1.2 | Comparative analysis |

| pKa (Boronic Acid) | 8.5–9.0 | Analogous compounds |

| Melting Point | 180–190°C (dec.) | Thermal gravimetric analysis |

Spectroscopic Data

-

UV-Vis: λmax ≈ 265 nm (π→π* transition of phenyl ring).

-

Fluorescence: Weak emission at 310–330 nm, quenched by diol binding .

Reactivity and Functional Applications

Boronic Acid-Mediated Reactions

The boronic acid group enables participation in:

-

Suzuki-Miyaura Cross-Coupling: Formation of biaryl structures for pharmaceutical intermediates .

-

Diol Complexation: Reversible binding to cis-diols (e.g., sugars), relevant for glucose sensing or targeted drug delivery .

Biomedical Applications

-

Drug Delivery Systems: Integration into boronic acid-functionalized polymers for pH-responsive hydrogels .

-

Enzyme Inhibition: Potential as a proteasome or kinase inhibitor due to piperazine’s affinity for enzymatic pockets.

Table 4: Comparative Bioactivity of Piperazine-Boronic Acid Hybrids

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume